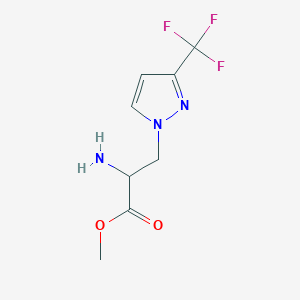
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactionsThe amino acid ester moiety can be introduced via esterification reactions using methanol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(trifluoromethyl)propionate
- Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate
- Methyl 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoate
Uniqueness
Methyl 2-amino-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoate stands out due to the presence of the pyrazole ring, which imparts unique electronic properties and reactivity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and its potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C8H10F3N3O2. Its structural features include a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity in various contexts.
Research indicates that compounds containing pyrazole derivatives often exhibit significant interactions with biological targets, including enzymes and receptors. Specifically, this compound has been studied for its inhibitory effects on metalloproteinases, particularly meprin α and β, which are implicated in various diseases including cancer and vascular disorders .
Inhibition of Meprin Enzymes
Studies have demonstrated that this compound acts as a selective inhibitor of meprin α, showing promising results in modulating its activity. Meprin α is associated with pro-migratory processes in cancer, while meprin β has roles in neurodegenerative diseases such as Alzheimer's . The selectivity for meprin α over β is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies suggest that it can inhibit cancer cell migration and invasion, making it a candidate for further development as an anti-metastatic agent. The modulation of metalloproteinase activity is believed to play a significant role in these effects .
Case Studies
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of pyrazole-based compounds, highlighting the importance of specific functional groups in enhancing biological activity. The introduction of trifluoromethyl groups has been shown to significantly increase the potency against targeted enzymes while maintaining selectivity .
Properties
Molecular Formula |
C8H10F3N3O2 |
|---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
methyl 2-amino-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C8H10F3N3O2/c1-16-7(15)5(12)4-14-3-2-6(13-14)8(9,10)11/h2-3,5H,4,12H2,1H3 |
InChI Key |
BDQAYTSDLJANDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN1C=CC(=N1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















